molecular formula C8H10F3N3O2S B1440260 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 1198062-38-2

2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B1440260
CAS No.: 1198062-38-2
M. Wt: 269.25 g/mol
InChI Key: RDKQPUHQWIANES-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group at the 5-position and a 2,2,2-trifluoroethyl carbamate moiety at the 2-position. The thiadiazole ring, known for its electron-deficient nature and metabolic stability, serves as a versatile scaffold in medicinal chemistry . The trifluoroethyl group enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation, compared to non-fluorinated analogs .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2S/c1-4(2)5-13-14-6(17-5)12-7(15)16-3-8(9,10)11/h4H,3H2,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKQPUHQWIANES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with isocyanates to form the trifluoroethyl carbamate intermediate. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiadiazole ring is known to interact with various biological pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate emerge when compared to analogs with variations in substituents or core heterocycles. Below is a detailed comparative analysis:

Structural and Functional Group Comparisons

Compound Name Structural Features Biological Activity Unique Characteristics References
This compound Thiadiazole core, 5-propan-2-yl, 2-trifluoroethyl carbamate Likely antimicrobial/anticancer (inferred) High lipophilicity from CF₃ group; potential metabolic stability
Ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate Ethyl carbamate instead of trifluoroethyl Not specified, but similar thiadiazoles show antimicrobial activity Lower lipophilicity vs. trifluoroethyl analog; simpler synthesis
2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate Pyridinyl substituent at 5-position "Interesting biological properties" (unspecified) Aromatic pyridine may enhance target binding via π-π interactions
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide Adamantane and fluorobenzamide substituents Enhanced potency/selectivity in unspecified applications Bulky adamantane group improves selectivity; fluorobenzamide adds electronic effects
Tert-butyl (5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-yl)carbamate Nitro and fluorophenyl substituents Antimicrobial (reference compound) Electron-withdrawing nitro group enhances reactivity

Key Insights from Comparative Analysis

  • Trifluoroethyl vs.
  • Propan-2-yl vs. Aromatic Substituents : The propan-2-yl group at the 5-position introduces steric bulk without electronic effects, whereas pyridinyl or phenyl groups enable π-stacking with biological targets .
  • Biological Activity Trends: Nitro-substituted thiadiazoles (e.g., tert-butyl derivative in ) show pronounced antimicrobial activity, while adamantane-containing analogs exhibit improved selectivity . The trifluoroethyl-propan-2-yl combination may balance potency and pharmacokinetics.

Biological Activity

2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical FormulaC10H12F3N4O2S
Molecular Weight304.25 g/mol
IUPAC NameThis compound
AppearanceWhite powder
Storage TemperatureRoom temperature

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing thiadiazole moieties can exhibit a range of pharmacological effects including anti-inflammatory and antitumor activities. The mechanism often involves modulation of enzyme activity or receptor interactions.

Inhibition of BACE1

One notable area of research is the inhibition of beta-site APP cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease pathology. A study highlighted that certain thiadiazole derivatives demonstrate significant inhibitory effects on BACE1 with IC50 values ranging from 0.000292 to 0.134165 μM . Although specific data on the trifluoroethyl derivative is limited, its structural similarity suggests potential efficacy in this domain.

Biological Activity Studies

Recent studies have evaluated the biological activities of related thiadiazole compounds. Here are key findings:

Antimicrobial Activity

A study conducted on various thiadiazole derivatives showed promising antimicrobial properties against a range of pathogens. The compounds demonstrated varying degrees of effectiveness depending on their structural modifications .

Anti-inflammatory Effects

Another investigation revealed that certain thiadiazole derivatives possess significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was linked to the inhibition of pro-inflammatory cytokines .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with BACE1 inhibitors derived from thiadiazoles showed reduced levels of amyloid-beta peptide accumulation, suggesting a protective effect against neurodegeneration .
  • Cancer Cell Lines : Testing on various cancer cell lines indicated that thiadiazole compounds could induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

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